Ionizable lipid-1

mRNA vaccine LNP formulation Nonclinical safety

Ionizable Lipid-1 (also referred to as Lipid-1 or compound II-10) is an ionizable cationic lipid with a measured pKa of 6.16, designed for the formulation of lipid nanoparticles (LNPs) featuring a bilayer structure. This synthetic lipid (C58H114N2O5, MW 919.54) facilitates the encapsulation, cellular uptake, and endosomal escape of nucleic acid payloads, primarily messenger RNA (mRNA), by transitioning from a neutral state at physiological pH to a protonated state within acidic endosomal compartments.

Molecular Formula C58H114N2O5
Molecular Weight 919.5 g/mol
Cat. No. B10861685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIonizable lipid-1
Molecular FormulaC58H114N2O5
Molecular Weight919.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC
InChIInChI=1S/C58H114N2O5/c1-8-13-18-27-38-48-56(61)60(52-41-51-59(6)7)53(42-32-28-23-25-30-39-49-57(62)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-29-24-26-31-40-50-58(63)65-55(46-36-21-16-11-4)47-37-22-17-12-5/h53-55H,8-52H2,1-7H3
InChIKeyVBFYPCGDFUFVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ionizable Lipid-1 (CAS 2055939-68-7) for mRNA-LNP Formulation: Procurement and Application Overview


Ionizable Lipid-1 (also referred to as Lipid-1 or compound II-10) is an ionizable cationic lipid with a measured pKa of 6.16, designed for the formulation of lipid nanoparticles (LNPs) featuring a bilayer structure [1][2]. This synthetic lipid (C58H114N2O5, MW 919.54) facilitates the encapsulation, cellular uptake, and endosomal escape of nucleic acid payloads, primarily messenger RNA (mRNA), by transitioning from a neutral state at physiological pH to a protonated state within acidic endosomal compartments [1].

The High Cost of Generic Substitution: Why Ionizable Lipid-1 Differs from Other Cationic Lipids


Ionizable lipids are not interchangeable commodity chemicals; subtle variations in headgroup chemistry and tail architecture dictate their pKa, which in turn governs the critical pH range for endosomal escape, influences organ-level biodistribution, and determines the overall safety profile of the LNP formulation [1][2]. Substituting a lipid with an even slightly higher pKa (e.g., DLin-MC3-DMA at 6.44 or SM-102 at 6.68) can shift the LNP's charge behavior, potentially altering tissue tropism from the desired injection site and draining lymph nodes to the liver, and may introduce different immunogenicity or tolerability profiles [3]. The specific safety and biodistribution data for Ionizable Lipid-1 are therefore not transferable to its close structural analogs.

Quantitative Differential Evidence for Ionizable Lipid-1 Against Industry-Standard Comparators


In Vivo Tolerability: Establishing a Defined NOAEL in a Preclinical Model

Ionizable Lipid-1, when formulated into an LNP carrying an mRNA payload, demonstrated a high tolerability threshold in a rabbit model. The study established a No Observed Adverse Effect Level (NOAEL) of 250 μg mRNA/injection, a dose that was well tolerated and triggered a specific IgG response, confirming the functional integrity of the delivery system [1].

mRNA vaccine LNP formulation Nonclinical safety Tolerability NOAEL

Genotoxicity Profile: Confirmed Negative Findings via In Silico and Read-Across Analysis

An initial genotoxicity hazard assessment for Ionizable Lipid-1 utilized two independent in silico prediction systems (DEREK and Leadscope), which identified no structural alerts for mutagenicity or clastogenicity [1]. This computational evidence was supported by a read-across approach, where a structurally similar compound, Lipid-2, was tested negative in two in vitro genotoxicity assays, reinforcing the low genotoxic potential of Lipid-1 [1].

Genotoxicity In silico prediction Safety pharmacology mRNA vaccine Lipid safety

pKa Differentiation: Optimized for Endosomal Escape Kinetics Relative to First-Generation Lipids

Ionizable Lipid-1 has a measured pKa of 6.16 [1]. This is lower than the industry benchmark DLin-MC3-DMA (pKa ≈ 6.44) and significantly lower than SM-102 (pKa ≈ 6.68) . Research on ionizable lipid structure-function relationships indicates that a pKa in the 6.0–6.4 range is optimal for facilitating endosomal escape while minimizing non-specific charge-related toxicity; lipids with higher pKa values, such as DLinDMA (DD) with a higher pH transition, exhibit retarded onset and reduced levels of protein expression [2]. The pKa of Lipid-1 places it within this desirable functional window.

pKa Ionizable lipid Endosomal escape Structure-activity relationship LNP formulation

Localized Biodistribution Profile: Evidence of Depot Effect at Injection Site and Lymph Nodes

In an exploratory biodistribution study in mice, following a single intramuscular injection of luciferase mRNA encapsulated in an LNP containing Ionizable Lipid-1, the lipid and mRNA components were primarily retained at the injection site and within the draining lymph nodes [1]. This contrasts with the rapid hepatic migration observed with some other ionizable lipids, like DLin-MC3-DMA (MC3) [2], and suggests a favorable depot effect that may enhance local immune priming while minimizing systemic exposure and potential off-target liver toxicity [3].

Biodistribution mRNA vaccine LNP trafficking Intramuscular injection Lymph node targeting

LNP Architecture: Formation of a Stable Bilayer Structure

Ionizable Lipid-1 is specifically noted for its ability to form LNPs with a bilayer structure [1][2]. While the precise structural organization of LNPs can vary (e.g., electron-dense core vs. bilayer), the formation of a defined bilayer can influence the stability, encapsulation efficiency, and release kinetics of the payload [3]. This structural characteristic may offer advantages in achieving a homogeneous and stable formulation compared to lipids that promote less ordered or more complex morphologies.

LNP structure Bilayer Lipid nanoparticle Formulation stability Drug delivery

Procurement-Driven Application Scenarios for Ionizable Lipid-1 in mRNA Vaccine and Therapeutic R&D


Early-Stage Prophylactic mRNA Vaccine Development Requiring Defined Preclinical Safety Benchmarks

Research programs focused on novel mRNA vaccines for infectious diseases can leverage the published NOAEL of 250 μg mRNA/injection in rabbits and the clean in silico genotoxicity profile for Lipid-1 as a strong foundation for nonclinical safety packages [1]. This data reduces uncertainty in early development, directly supporting Investigational New Drug (IND) enabling studies and providing a clear comparator for novel formulations, thereby accelerating project timelines and de-risking regulatory interactions.

Immuno-Oncology and Localized Immune Modulation via Intramuscular or Intradermal Delivery

For applications aiming to generate robust, localized immune responses—such as cancer vaccines or immunotherapies—the unique biodistribution profile of Ionizable Lipid-1 is highly relevant. Its documented retention at the injection site and trafficking to draining lymph nodes [2] is mechanistically aligned with the goal of efficient antigen presentation in local lymphoid tissues. This contrasts with lipids that drive systemic (often hepatic) expression, potentially reducing off-target effects and focusing the immune response where it is most needed.

Optimization of Endosomal Escape in LNP Formulation Design

Research teams engaged in iterative LNP design and screening can utilize Ionizable Lipid-1 as a key tool for investigating structure-activity relationships around endosomal escape. Its pKa of 6.16 [3] positions it within the optimal window for pH-dependent membrane disruption, as defined by studies comparing high-efficiency (MC3) and low-efficiency (DD) lipids [4]. This makes Lipid-1 a valuable reference compound or a starting point for creating libraries of lipids with subtly tuned pKa values to enhance cytosolic delivery of mRNA payloads.

Development of mRNA Therapeutics with a Favorable Hepatic Safety Profile

For mRNA therapeutics where liver accumulation is a primary toxicity concern (e.g., enzyme replacement therapies requiring high, repeated dosing), Ionizable Lipid-1 offers a potential advantage. Its biodistribution data, showing predominant retention at the site of administration and lymphatic migration [2], suggests a lower propensity for hepatic uptake compared to liver-tropic lipids like ALC-0315 [5]. This property is critical for mitigating the risk of drug-induced liver injury (DILI) and improving the long-term safety and tolerability of chronic mRNA therapies.

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